Methyl 2-amino-2-methylpent-4-enoate
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Overview
Description
2-Amino-2-methyl-pent-4-enoic acid methyl ester is an organic compound with the molecular formula C7H13NO2 It is a derivative of amino acids and is characterized by the presence of an amino group, a methyl group, and a pent-4-enoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-pent-4-enoic acid methyl ester can be achieved through the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction typically proceeds at room temperature, making it a convenient and efficient method for producing amino acid methyl esters.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-2-methyl-pent-4-enoic acid methyl ester may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-pent-4-enoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino acid derivatives.
Scientific Research Applications
2-Amino-2-methyl-pent-4-enoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound can be utilized in studies involving amino acid metabolism and enzyme interactions.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-pent-4-enoic acid methyl ester exerts its effects involves interactions with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The ester moiety can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-methylpent-4-enoate: A closely related compound with similar chemical properties.
4-Pentenoic acid, 2-amino-2-methyl-, methyl ester: Another similar compound with slight variations in structure.
2-Amino-pent-4-enoic acid methyl ester: A compound with a similar backbone but different functional groups.
Uniqueness
2-Amino-2-methyl-pent-4-enoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl 2-amino-2-methylpent-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKALQONYAVQDGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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